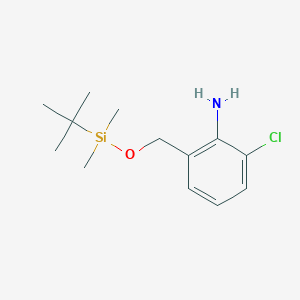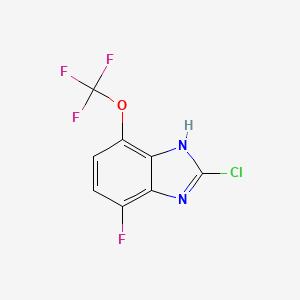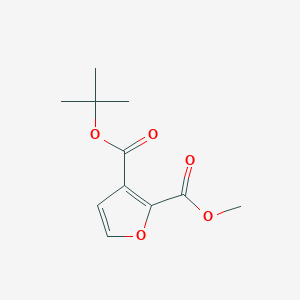![molecular formula C16H12BrN3O2 B12839198 3-(6-Bromo-9h-pyrido[2,3-b]indol-9-yl)piperidine-2,6-dione](/img/structure/B12839198.png)
3-(6-Bromo-9h-pyrido[2,3-b]indol-9-yl)piperidine-2,6-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6-Bromo-9h-pyrido[2,3-b]indol-9-yl)piperidine-2,6-dione is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound, in particular, features a brominated indole moiety fused with a piperidine-2,6-dione structure, making it a subject of interest in medicinal chemistry and pharmacology.
Métodos De Preparación
One common method involves the use of N-Bromosuccinimide (NBS) in dichloromethane under inert atmosphere conditions . The reaction is carried out at room temperature, and the product is obtained through filtration and recrystallization. Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
3-(6-Bromo-9h-pyrido[2,3-b]indol-9-yl)piperidine-2,6-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its electronic properties and biological activity.
Coupling Reactions: It can participate in coupling reactions to form more complex structures.
Common reagents used in these reactions include NBS for bromination, various nucleophiles for substitution, and oxidizing or reducing agents for redox reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(6-Bromo-9h-pyrido[2,3-b]indol-9-yl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It may be used in the development of new materials and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-(6-Bromo-9h-pyrido[2,3-b]indol-9-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, influencing various biological processes . The bromine atom may enhance its binding affinity and specificity, leading to potent biological effects.
Comparación Con Compuestos Similares
Similar compounds include other brominated indole derivatives and piperidine-2,6-dione analogs. For example:
6-Bromo-9H-pyrido[2,3-b]indole: Shares the brominated indole structure but lacks the piperidine-2,6-dione moiety.
Indole-3-acetic acid: A naturally occurring indole derivative with different biological activities.
The uniqueness of 3-(6-Bromo-9h-pyrido[2,3-b]indol-9-yl)piperidine-2,6-dione lies in its combined structure, which may confer distinct biological properties and therapeutic potential.
Propiedades
Fórmula molecular |
C16H12BrN3O2 |
|---|---|
Peso molecular |
358.19 g/mol |
Nombre IUPAC |
3-(6-bromopyrido[2,3-b]indol-9-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C16H12BrN3O2/c17-9-3-4-12-11(8-9)10-2-1-7-18-15(10)20(12)13-5-6-14(21)19-16(13)22/h1-4,7-8,13H,5-6H2,(H,19,21,22) |
Clave InChI |
PPSSTFKAMONKOI-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)NC(=O)C1N2C3=C(C=C(C=C3)Br)C4=C2N=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![D-myo-Inositol 1-[(2R)-2,3-bis[(1-oxohexadecyl)oxy]propyl hydrogen phosphate]](/img/structure/B12839122.png)

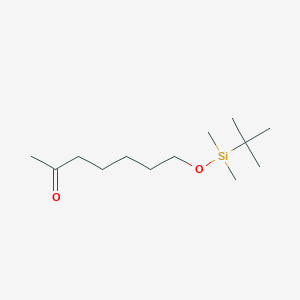


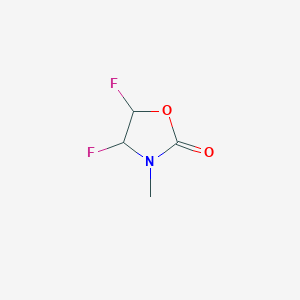
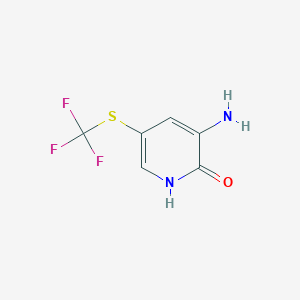
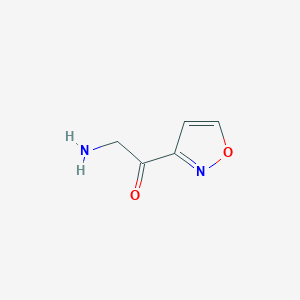
![7-Bromofuro[3,4-c]pyridine-1,3-dione](/img/structure/B12839159.png)
